FTY720 Butanoic Acid Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

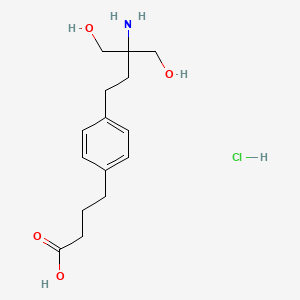

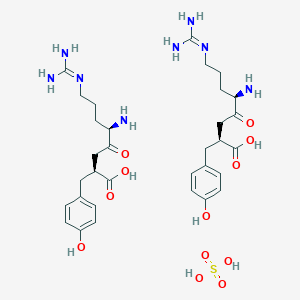

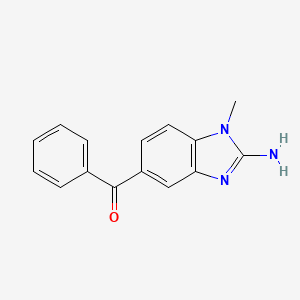

FTY720 Butanoic Acid Hydrochloride is a biochemical used for proteomics research . It is also known as Fingolimod hydrochloride . The molecular formula is C15H23NO4•HCl and the molecular weight is 281.35 .

Synthesis Analysis

The synthesis of FTY720 involves key steps such as an iron-catalyzed cross-coupling reaction and a Wittig reaction . A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method .

Molecular Structure Analysis

FTY720 is a structural analogue of sphingosine derived from myriocin (ISP-1), a metabolite of the fungus Isaria sinclairii . It contains a hydrophilic head group (2-aminopropane-1,3-diol) and a lipophilic hydrocarbon chain .

Chemical Reactions Analysis

FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2) and a phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity . The hydrophilic head group (2-aminopropane-1,3-diol) of FTY720 has commonly been prepared from various sources .

Physical And Chemical Properties Analysis

FTY720 Butanoic Acid Hydrochloride has a molecular formula of C19H33NO2.HCl and a molecular weight of 343.9 . It is soluble in DMSO (> 60 mg/mL) and water (50 mg/mL) .

作用機序

FTY720 is an immunosuppressant that works by sequestering pro-inflammatory lymphocytes within the lymph node, preventing them from causing injury to the central nervous system due to inflammation . It is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2) and a phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity .

将来の方向性

特性

IUPAC Name |

4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4.ClH/c16-15(10-17,11-18)9-8-13-6-4-12(5-7-13)2-1-3-14(19)20;/h4-7,17-18H,1-3,8-11,16H2,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUMQYSOPOCQNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)CCC(CO)(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747837 |

Source

|

| Record name | 4-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FTY720 Butanoic Acid Hydrochloride | |

CAS RN |

896472-93-8 |

Source

|

| Record name | 4-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)

![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)

![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)